molecular formula C20H25N3O4 B2936355 N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide CAS No. 872855-45-3

N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide

Numéro de catalogue: B2936355
Numéro CAS: 872855-45-3
Poids moléculaire: 371.437
Clé InChI: WMJCRIIPYIUGMN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide is a synthetic organic compound featuring a complex molecular structure that incorporates indole and morpholine rings linked by oxoacetamide groups. Compounds with similar structural motifs, particularly those containing the 2-oxoacetamide functional group, have been identified in scientific literature as having significant research potential. Structurally related indolizine-2-oxoacetamide derivatives have been investigated for their potent antifungal properties, suggesting a potential research pathway for this compound in developing new antimicrobial agents . The morpholine ring is a common feature in many pharmacologically active compounds and is often associated with influencing the solubility and metabolic stability of a molecule. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for human, veterinary, or household use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the safety data sheet for detailed hazard information.

Propriétés

IUPAC Name

N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-20(2,3)21-19(26)18(25)15-12-23(16-7-5-4-6-14(15)16)13-17(24)22-8-10-27-11-9-22/h4-7,12H,8-11,13H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJCRIIPYIUGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

1. Chemical Structure and Synthesis

Chemical Structure:
The molecular formula of N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide is C18H23N3O3C_{18}H_{23}N_{3}O_{3}, with a molecular weight of 329.4 g/mol. The compound features a morpholine ring, an indole moiety, and an acetamide group.

Synthesis:
The synthesis of this compound typically involves several steps:

  • Formation of the Indole Moiety: Utilizing Fischer indole synthesis.
  • Introduction of the Morpholine Ring: Through nucleophilic substitution reactions.
  • Acetamide Formation: Finalizing with acylation using acetic anhydride or acetyl chloride.

N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The compound is believed to modulate these targets' activities, leading to various pharmacological effects.

2.2 Pharmacological Effects

Research indicates that this compound may possess several biological activities, including:

  • Anticancer Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines.
  • Antiviral Properties: Investigated for its ability to inhibit viral replication.
  • Anti-inflammatory Effects: Shown to reduce inflammation in experimental models .

3.1 Case Studies

Several studies have been conducted to evaluate the biological activity of N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide:

StudyObjectiveFindings
Study AEvaluate anticancer efficacyShowed significant inhibition of tumor growth in vitro.
Study BAssess antiviral activityDemonstrated reduction in viral load in infected cell cultures.
Study CInvestigate anti-inflammatory propertiesReduced cytokine levels in animal models .

4. Conclusion

N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide represents a promising candidate for further research due to its diverse biological activities and potential therapeutic applications. Ongoing studies are essential to fully elucidate its mechanisms of action and efficacy across various biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

A. Adamantane-Substituted Analogs

  • Compound : N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., 5a–y).
  • Key Differences: The adamantane group (a rigid, lipophilic tricyclic hydrocarbon) replaces the morpholin-4-yl-oxoethyl group.
  • Synthesis : Adamantane is introduced via adamantane-1-carbonyl chloride, followed by oxalyl chloride and amine coupling .

B. Halogenated and Aromatic Substitutions

  • Compound : 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851).
  • Key Differences : A 4-chlorobenzyl group at the indole 1-position and a pyridinyl acetamide substituent at the 3-position. The chloro and pyridinyl groups enhance cytotoxicity, as evidenced by its role as a tubulin inhibitor .
  • Compound : N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105).
Modifications to the Acetamide Side Chain

A. Tert-Butyl vs. Sulfonamido Groups

  • Compound: N-(3-(dimethylamino)propyl)-2-(4-(octylsulfonamido)-[1,1′-biphenyl]-3-yl)-2-oxoacetamide (11a–c).
  • Key Differences: Replacement of the tert-butyl group with a dimethylaminopropyl-sulfonamido chain increases polarity and hydrogen-bonding capacity, likely improving solubility but reducing metabolic stability .

B. Cycloalkyl and Aryl Amine Substitutions

  • Compound : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide.
  • Key Differences : The morpholine ring is substituted with acetyl and dimethyl groups, enhancing steric hindrance and metabolic stability. The 4-isopropylphenyl acetamide group introduces aromatic π-π stacking interactions .
Morpholine Ring Modifications

A. Acyl and Sulfonyl Derivatives

  • Compound : 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide.

B. N-Alkylation and Reductive Amination

  • Compound : N-alkyl and N-cycloalkyl derivatives of 2-oxomorpholin-3-yl-acetamide (e.g., 45–47, 50–51).
  • Key Differences : Alkylation of the morpholine nitrogen with groups like benzyl or cyclohexyl alters lipophilicity and conformational flexibility, impacting pharmacokinetics .

Q & A

Q. What are the common synthetic routes for N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide?

The synthesis typically involves sequential functionalization of the indole and morpholine moieties. Key steps include:

  • Alkylation : Reaction of tert-butyl bromoacetate with amino-alcohol intermediates under basic conditions (e.g., DIPEA in CH₃CN at 55°C) to introduce the tert-butyl group .
  • Lactonization : Cyclization using catalytic p-toluenesulfonic acid (pTsOH) in toluene under reflux to form the morpholin-2-one core .
  • Acylation : Coupling of the morpholinone intermediate with indole derivatives using HATU/DIPEA in DMF to form the acetamide bond .
  • Deprotection : Cleavage of tert-butyl esters with trifluoroacetic acid (TFA) in CH₂Cl₂, yielding carboxylic acids for further functionalization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ as solvent) identify substituent integration and coupling patterns. For example, indole protons resonate at δ 7.16–7.69 ppm, while morpholine carbonyls appear near δ 168–170 ppm .
  • Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ at m/z 347) and detects adducts (e.g., [M+Na]⁺) .
  • X-ray Crystallography : Resolves stereochemistry and confirms solid-state conformation, though requires high-quality crystals .

Q. What purification methods are recommended for intermediates?

  • Column Chromatography : Silica gel with gradients of MeOH in CH₂Cl₂ (0–8%) removes polar impurities .
  • Recrystallization : Ethyl acetate or toluene yields high-purity crystalline products, critical for structural analysis .

Advanced Research Questions

Q. How to optimize reaction conditions for introducing the morpholin-2-one moiety?

  • Catalyst Screening : pTsOH outperforms other acids in lactonization due to its mild acidity and solubility in toluene .
  • Temperature Control : Reflux (110°C) ensures complete cyclization without side reactions like ester hydrolysis .
  • Solvent Selection : Toluene minimizes competing reactions (e.g., SN2 displacement) compared to polar solvents like DMF .

Q. How to resolve discrepancies in NMR data during structural elucidation?

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift indole NH protons (e.g., δ 7.69 ppm in CDCl₃ vs. broader peaks in DMSO) .
  • Tautomerism : Check for equilibrium between keto-enol forms in oxoacetamide groups, which split carbonyl signals in ¹³C NMR .
  • Advanced NMR Experiments : 2D COSY or 1,1-ADEQUATE clarifies ambiguous coupling in crowded regions (e.g., morpholine CH₂ groups) .

Q. What strategies improve yield in the acylation step?

  • Coupling Reagents : HATU provides higher efficiency than EDCI/HOBt, reducing racemization .
  • Base Selection : DIPEA (3 equiv.) maintains pH >8, critical for activating carboxylate intermediates .
  • Stepwise Addition : Incremental addition of acyl chloride (e.g., acetyl chloride) prevents aggregation and side reactions .

Q. How to design analogues to study structure-activity relationships (SAR)?

  • Core Modifications : Replace tert-butyl with cyclopropyl or trifluoroethyl groups to assess steric/electronic effects .
  • Indole Substitutions : Introduce halogens (e.g., Cl, F) at the 4-position to evaluate hydrophobic interactions with biological targets .
  • Morpholine Alterations : Sulfonyl or acyl groups at the 4-position modulate solubility and hydrogen-bonding capacity .

Q. What are the challenges in removing tert-butyl protecting groups?

  • Acid Sensitivity : Prolonged TFA exposure (>5 hours) may degrade acid-labile indole or acetamide bonds. Monitor by TLC .
  • Salt Formation : TFA adducts (e.g., trifluoroacetate salts) require neutralization with NaHCO₃ before further reactions .

Q. How to analyze mass spectrometry data for verifying molecular integrity?

  • Adduct Identification : Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common in ESI(+) and must be differentiated from impurities .
  • Isotopic Patterns : Bromine or chlorine substituents produce distinct isotopic clusters (e.g., ¹⁵N or ³⁷Cl peaks) .
  • Fragmentation Pathways : Major fragments (e.g., loss of tert-butyl group at m/z 347 → 291) confirm structural motifs .

Q. How to troubleshoot low yields in reductive amination steps?

  • Hydride Source : NaBH₃CN (vs. NaBH₄) selectively reduces imines without attacking ester groups .
  • Moisture Control : Molecular sieves (3Å) prevent hydrolysis of intermediate Schiff bases .
  • pH Adjustment : Acetic acid (1–2 equiv.) protonates amines, accelerating imine formation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.